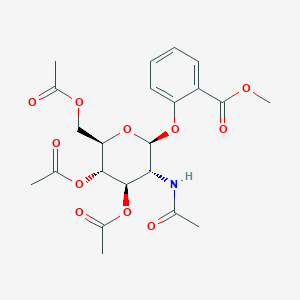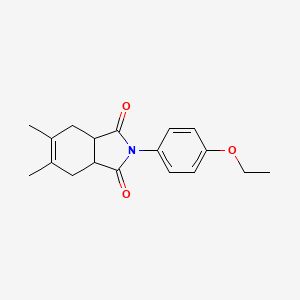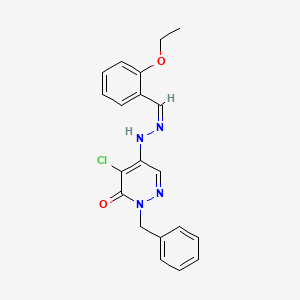
2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a compound derived from glucose. It is often utilized as a chemical probe in drug discovery processes for investigating interactions with certain enzymes or receptors. Additionally, it may serve as a precursor in the synthesis of potential carbohydrate-based drugs, specifically targeting diseases such as cancer or bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of glucose derivatives. One common method involves the use of mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane, yielding the corresponding β-glycosides in good yields (64% and 62%, respectively) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar glycosylation reactions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Glycosylation: As mentioned, it can be synthesized through glycosylation reactions.
Acetylation: The compound contains acetyl groups, which can undergo deacetylation under specific conditions.
Common Reagents and Conditions
Mercuric Bromide: Used in glycosylation reactions.
1,2-Dichloroethane: Solvent used in the glycosylation process.
Major Products Formed
The major products formed from these reactions are β-glycosides, which are important intermediates in the synthesis of various carbohydrate-based drugs .
Applications De Recherche Scientifique
2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has several scientific research applications:
Drug Discovery: Used as a chemical probe to investigate interactions with enzymes or receptors.
Carbohydrate-Based Drug Synthesis: Serves as a precursor in the synthesis of potential drugs targeting cancer or bacterial infections.
Glycobiology Research: Utilized in the study of glycosylation processes and the development of glycosylated compounds.
Mécanisme D'action
The mechanism of action of 2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes or receptors. As a chemical probe, it helps in understanding the binding and activity of these biological targets, which can lead to the development of new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Another glucose derivative used in glycosylation reactions.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-b-D-galactopyranose: A fully acetylated D-galactosamine used in the synthesis of acetamido pyranosides with anti-inflammatory properties.
Uniqueness
2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its specific structure and its application as a chemical probe in drug discovery. Its ability to serve as a precursor for carbohydrate-based drugs targeting serious diseases like cancer and bacterial infections sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C22H27NO11 |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
methyl 2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C22H27NO11/c1-11(24)23-18-20(32-14(4)27)19(31-13(3)26)17(10-30-12(2)25)34-22(18)33-16-9-7-6-8-15(16)21(28)29-5/h6-9,17-20,22H,10H2,1-5H3,(H,23,24)/t17-,18-,19-,20-,22-/m1/s1 |
Clé InChI |
UFGDRADYRWUNPD-CDVBAKLBSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11653616.png)
![6-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11653617.png)

![(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653619.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11653620.png)
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11653638.png)
![(5E)-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653645.png)


![6-(2,5-Dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11653666.png)
![N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11653672.png)
![1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B11653675.png)
![2-[(2-phenoxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11653682.png)
